1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases such as cancer. This compound is characterized by its unique structural features, which include a pyrrolo[2,3-b]pyridine core, a cyclopropyl group, and a fluorine atom at the 5-position. Its molecular formula is and it has been cataloged under the Chemical Abstracts Service number 1187449-15-5.
This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. Pyrrolopyridines have been extensively studied for their roles as inhibitors of various enzymes and receptors, making them valuable in drug discovery and development. The specific compound 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- is classified based on its structural components and functional groups that contribute to its biological activity .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- can be achieved through various synthetic routes. A common approach involves the cyclization of appropriate precursors under controlled reaction conditions. For instance, one method utilizes the precursor 5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde combined with cyclopropylamine or related reagents in a solvent medium to facilitate the formation of the desired compound .
The synthesis typically requires careful selection of reaction conditions such as temperature, solvent type, and reaction time to optimize yield and purity. Advanced techniques such as microwave-assisted synthesis or continuous flow reactors may also be employed to enhance efficiency and scalability in industrial settings .
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- features a bicyclic framework consisting of a pyridine ring fused with a pyrrole ring. The presence of the cyclopropyl group at the 2-position and a fluorine atom at the 5-position introduces steric and electronic effects that can influence the compound's reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- can undergo various chemical reactions including:
These reactions allow for further functionalization of the compound to create derivatives with enhanced properties or new biological activities .
Reactions are typically facilitated by using appropriate reagents such as nitrating agents (e.g., nitric acid), brominating agents (e.g., bromine), or iodinating agents (e.g., iodine). The choice of solvent and temperature can significantly affect the outcome and yield of these reactions.
The mechanism of action for 1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- primarily involves its role as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to these receptors, it disrupts their signaling pathways which are crucial for tumor growth and survival. This inhibition can lead to reduced proliferation of cancer cells and increased apoptosis in tumor tissues .
The physical properties include:
Key chemical properties include:
These properties are crucial for determining appropriate storage conditions and compatibility with other compounds during synthesis or application in biological studies .
1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro- has several scientific applications:
Its ability to modulate critical signaling pathways makes it a valuable candidate for further research in drug development aimed at treating various cancers and other diseases .
Scaffold hopping has proven instrumental in optimizing the bioactivity of 1H-pyrrolo[2,3-b]pyridine derivatives. Systematic nitrogen atom repositioning within the 5,6-fused bicyclic framework revealed pronounced sensitivity to heterocycle topology. Initial studies compared pyrazolo[1,5-a]pyridine (IC~50~ = 4.2 µM), thieno[2,3-b]pyrazine (inactive), and benzo[d]imidazole (IC~50~ = ~2.4 µM) against the lead compound (IC~50~ = 0.8 µM). Crucially, the pyrrolo[2,3-b]pyridine scaffold (compound 7) demonstrated superior PDE4B inhibition (IC~50~ = 0.48 µM), attributed to optimal hydrogen-bonding geometry with catalytic residues and π-stacking interactions within the hydrophobic pocket [1]. N-Methylation (pyrrolo[3,2-b]pyridine 6) abolished activity entirely, highlighting the critical role of the free N-H for target engagement. This scaffold diversification strategy identified the 1H-pyrrolo[2,3-b]pyridine core as a privileged structure for PDE4B inhibition, enabling subsequent functionalization campaigns [1] [6].
Table 1: Impact of Core Scaffold Variation on PDE4B Inhibition [1]
Core Structure | Compound | PDE4B IC₅₀ (µM) | Key Structural Change |
---|---|---|---|
Pyrazolo[1,5-a]pyridine | 2 | 4.2 | Nitrogen repositioning |
Thieno[2,3-b]pyrazine | 3 | Inactive | Sulfur replacement of N-H |
1H-Benzo[d]imidazole | 4 | ~2.4 | 6-Membered ring N deletion |
Pyrrolo[2,3-b]pyridine | 7 | 0.48 | Optimal N-H placement |
N-Methyl-pyrrolo[3,2-b]pyridine | 6 | Inactive | N-Methylation blocking H-bond |
Late-stage functionalization of the 1H-pyrrolo[2,3-b]pyridine core relies heavily on two key transformations: Chan-Lam coupling for C-N bond formation and T3P®-mediated amidation for carboxamide installation. Synthesis typically proceeds via common boronic ester intermediate 8 (Scheme 1). Pathway A employs Chan-Lam coupling with arylboronic acids (e.g., 3,4-dichlorophenylboronic acid) under aerobic conditions (Cu(OAc)₂, pyridine) to afford biaryl intermediates 9 (75-92% yield). Subsequent ester saponification yields carboxylic acid 10, followed by T3P®-promoted (propylphosphonic anhydride) coupling with amines (DIPEA base) to deliver target compounds 11a-o [1].
Pathway B reverses the sequence: saponification of 8 yields acid 12, T3P®-mediated amidation gives 13, followed by Chan-Lam coupling to produce analogs 14a-w. This orthogonal approach allows comprehensive exploration of both northern (aryl) and southern (amide) pharmacophores. T3P® offers significant advantages over traditional coupling reagents (e.g., EDC/HOBt), including reduced epimerization, higher yields (typically >85%), and simplified purification [1].
Table 2: Comparative Efficiency of Key Synthetic Methods [1]
Synthetic Step | Reagents/Conditions | Typical Yield (%) | Key Advantage |
---|---|---|---|
Chan-Lam Coupling | ArylB(OH)₂, Cu(OAc)₂, Pyridine, O₂ | 75-92 | Mild conditions, no pre-functionalization |
Ester Saponification | LiOH/THF:H₂O or NaOH/MeOH | 90-98 | High-yielding, scalable |
T3P®-Mediated Amidation | Amine, T3P®, DIPEA, DCM or DMF | 82-95 | Minimal racemization, easy workup |
Regioselective introduction of the cyclopropyl group and fluorine atoms profoundly impacts both synthetic efficiency and target affinity. The 2-cyclopropyl moiety enhances hydrophobic interactions within the PDE4B catalytic pocket while reducing metabolic susceptibility compared to larger alkyl groups (e.g., tert-butyl). Fluorination strategies exploit both electronic and steric effects: 5-fluoro substitution on the pyrrolopyridine core (2-cyclopropyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine, CID 68967110) leverages the fluorine atom’s ortho-directing properties for electrophilic substitutions [6]. Furthermore, fluorine incorporation at the azetidine amide (e.g., 11g: 3-fluoroazetidine, IC~50~ = 0.23 µM; 11h: 3,3-difluoroazetidine, IC~50~ = 0.14 µM) significantly enhances PDE4B potency and selectivity over PDE4D (6-fold for 11h). The 3,3-difluoroazetidine induces a conformational bias favoring the bioactive conformation and enhances membrane permeability [1] [6]. Fluorination methods include Balz-Schiemann reactions on precursor anilines or nucleophilic fluorination of chloropyridines using KF/K~222~ [7].
Systematic SAR exploration relies on rationally designed intermediate libraries enabling rapid analog generation. Key intermediates include boronic esters (e.g., 8), carboxylic acids (10, 12), and halogenated cores amenable to cross-coupling. For PDE4B inhibitor optimization, libraries varied two regions:
High-throughput screening identified critical SAR trends: small tertiary amides (azetidine 11f, IC~50~ = 0.11 µM) outperformed secondary amides (cyclopropyl 11a, IC~50~ = 0.63 µM). Fluorinated azetidines (11g-h) further improved potency and isoform selectivity. Crucially, basic nitrogen incorporation in spirocycles (11n-o) drastically reduced activity, indicating sensitivity to steric and electronic perturbations in this region [1] [3]. Parallel libraries targeting FGFR employed Suzuki-Miyaura coupling on halogenated intermediates to install pyrazolyl and piperidinyl groups, yielding nanomolar inhibitors (e.g., FGFR1 IC~50~ = 7 nM for 4h) [5].
Table 3: Key Intermediate Libraries for SAR Exploration [1] [3] [5]
Intermediate Type | Representative Examples | Primary Diversification Method | Biological Target |
---|---|---|---|
Boronic Esters (e.g., 8) | Aryl/heteroaryl Bpin | Suzuki-Miyaura Coupling | FGFR, c-Met |
Carboxylic Acids (e.g., 10, 12) | R¹ = H | Amide Coupling (T3P®) | PDE4B, c-Met |
Halogenated Cores (e.g., 13) | R = Br, I | Chan-Lam, Buchwald-Hartwig | PDE4B, FGFR |
Amino-Heterocycles | Azetidine, 3-Fluoroazetidine, Piperidine | Amidation / Reductive Amination | PDE4B, Kinases |
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5